4-Allylisoindoline
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Overview
Description
4-Allylisoindoline is an organic compound that belongs to the class of isoindoline derivatives Isoindolines are nitrogen-containing heterocycles that have significant importance in organic chemistry due to their diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Allylisoindoline can be achieved through a practical and cost-effective Kumada-Tamao-Corriu coupling reaction. This method involves the reaction of allylmagnesium chloride with isoindoline under the catalysis of nickel or palladium complexes. The reaction conditions are optimized to minimize side reactions such as olefin isomerization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Kumada-Tamao-Corriu coupling reaction provides a scalable and efficient route for its synthesis. The reaction parameters, including the choice of catalyst and reaction conditions, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Allylisoindoline undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The isoindoline ring can be reduced to form isoindoline derivatives with different degrees of saturation.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated isoindoline derivatives.
Substitution: Functionalized isoindoline derivatives with various substituents.
Scientific Research Applications
4-Allylisoindoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Potential therapeutic agents for various diseases due to their bioactive properties.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Allylisoindoline involves its interaction with specific molecular targets and pathways. The allyl group enhances its reactivity, allowing it to form covalent bonds with biological macromolecules. The isoindoline ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
2-Arylisoindoline-1,3-dione: Known for its anticonvulsant activities.
Indole Derivatives: Widely studied for their biological activities and applications in drug development.
Uniqueness of 4-Allylisoindoline: The presence of the allyl group at the fourth position of the isoindoline ring distinguishes this compound from other isoindoline derivatives
Properties
IUPAC Name |
4-prop-2-enyl-2,3-dihydro-1H-isoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-12-8-11(9)10/h2-3,5-6,12H,1,4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLXMNJJAXHWMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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